

Anwendung von CRISPR-Cas9 zur Untersuchung von Statin-Resistenzmechanismen

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Statine

Cat. No.: B554654

[Get Quote](#)

Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Datum: 13. Dezember 2025

Zusammenfassung

Statine sind die am häufigsten verschriebenen Medikamente zur Senkung des Low-Density-Lipoprotein (LDL)-Cholesterins und spielen eine entscheidende Rolle bei der Prävention von Herz-Kreislauf-Erkrankungen. Ein erheblicher Teil der Patienten erreicht jedoch nicht die Ziel-LDL-Werte oder entwickelt eine Statintoleranz, was auf zugrunde liegende Resistenzmechanismen hindeutet. Die CRISPR-Cas9-Technologie hat sich als leistungsstarkes Werkzeug zur systematischen Untersuchung der genetischen Grundlagen der Arzneimittelresistenz erwiesen. Diese Anwendungshinweise beschreiben die Nutzung von genweiten CRISPR-Cas9-Knockout-Screens zur Identifizierung und Validierung von Genen und Signalwegen, die zur Statinresistenz in Leberzellen beitragen. Die hier beschriebenen Protokolle und Daten liefern einen Rahmen für die Aufklärung von Resistenzmechanismen und die Identifizierung neuer therapeutischer Ziele zur Überwindung der Statinresistenz.

Einleitung

Die Wirksamkeit von **Statinen** beruht auf der Hemmung der HMG-CoA-Reduktase (HMGCR), dem geschwindigkeitsbestimmenden Enzym der Cholesterinbiosynthese. Dies führt zu einer Hochregulierung des LDL-Rezeptors (LDLR) und einer erhöhten Aufnahme von LDL-Cholesterin aus dem Blutkreislauf. Die Resistenz gegen **Statine** ist ein komplexes Phänomen, das durch genetische Variationen, epigenetische Veränderungen und Veränderungen in zellulären Signalwegen beeinflusst wird.[1] Genomweite Assoziationsstudien (GWAS) haben mehrere Loci identifiziert, die mit der Statinreaktion in Verbindung stehen, darunter Gene, die an der Statinaufnahme (SLCO1B1), dem Cholesterinstoffwechsel (APOE, SORT1) und der Regulation von Lipoproteinen (LPA) beteiligt sind.[2] Die funktionelle Charakterisierung dieser und anderer potenzieller Resistenzgene ist jedoch nach wie vor eine Herausforderung.

CRISPR-Cas9-basierte Screens ermöglichen die systematische Inaktivierung jedes Gens im Genom, um dessen Beitrag zu einem bestimmten Phänotyp, wie z. B. der Arzneimittelresistenz, zu bewerten.[3] Durch die Behandlung einer Population von Zellen, die mit einer CRISPR-Bibliothek transduziert wurden, mit einem Statin können Forscher Gene identifizieren, deren Verlust eine Resistenz oder Sensitivität gegenüber dem Medikament verleiht. Dieser Ansatz wurde erfolgreich zur Aufklärung von Resistenzmechanismen bei verschiedenen Krebsmedikamenten eingesetzt und ist direkt auf die Untersuchung der Statinresistenz in relevanten Zellmodellen wie Hepatozyten anwendbar.[4][5]

Datenpräsentation

Die Untersuchung der Statinresistenz mittels CRISPR-Cas9 kann verschiedene Arten von quantitativen Daten generieren. Nachfolgend finden Sie Beispiele in Tabellenform.

Tabelle 1: Hypothetische Ergebnisse eines genomweiten CRISPR-Screens auf Statinresistenz

Diese Tabelle zeigt beispielhafte Ergebnisse eines CRISPR-Knockout-Screens in Huh7-Leberzellen, die mit Simvastatin behandelt wurden. Die Gene sind nach ihrem "Resistance Score" geordnet, der eine signifikante Anreicherung von Zellen mit Knockout dieser Gene in der Statin-behandelten Population anzeigt.

Gen-Symbol	Beschreibung	Log2-fache Änderung (Statin vs. Kontrolle)	p-Wert	Resistance Score
HMGR	3-Hydroxy-3-Methylglutaryl-CoA-Reduktase	4.8	1.2e-8	9.8
SQLE	Squalen-Epoxidase	3.5	3.4e-6	8.1
SREBF2	Sterol-regulatorisches Element-bindendes Protein 2	3.1	1.1e-5	7.5
LDLR	Low-Density-Lipoprotein-Rezeptor	-2.8	2.5e-5	-
PCSK9	Proteinkonvertase Subtilisin/Kexin Typ 9	2.5	5.0e-4	6.2
ABCG2	ATP-bindender Kassetten-Transporter G2	2.1	9.1e-4	5.8

Hinweis: Diese Daten sind hypothetisch und dienen zur Veranschaulichung. Sie basieren auf der bekannten Biologie von **Statinen** und den Formaten, die in CRISPR-Screening-Publikationen verwendet werden.

Tabelle 2: Quantitative Ergebnisse der klinischen Phase-1-Studie mit CTX310 (CRISPR-Cas9-Therapie gegen ANGPTL3)

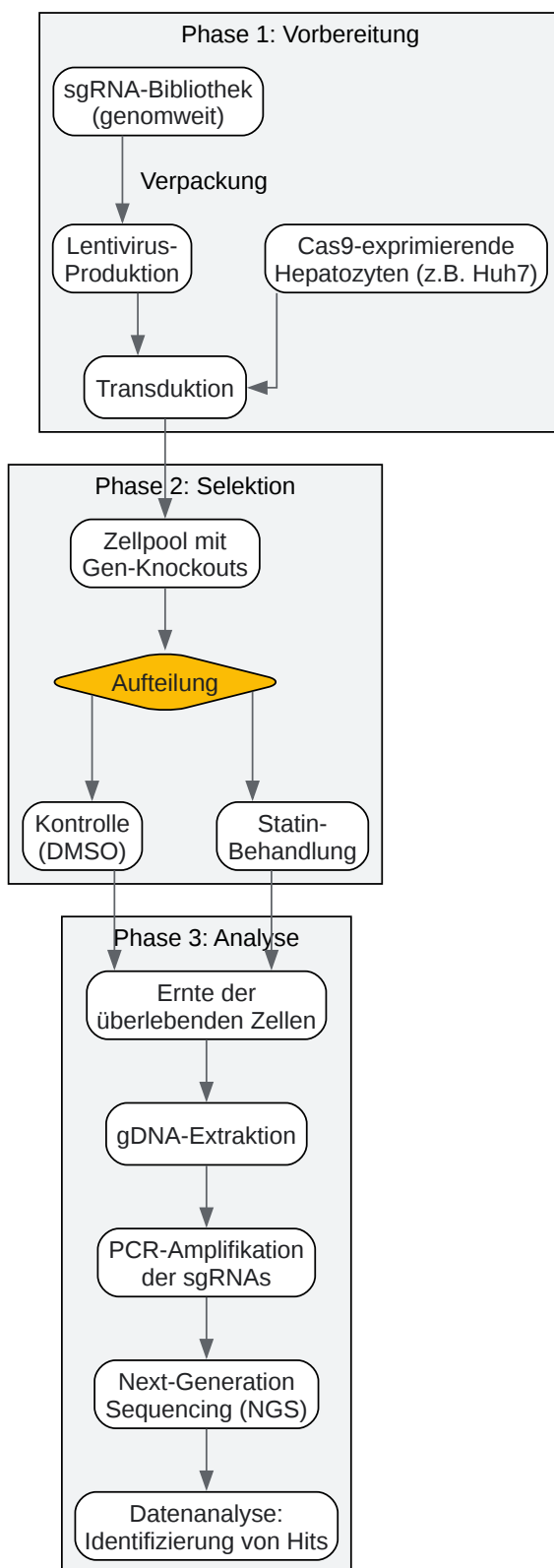
Diese Tabelle fasst die klinischen Daten einer CRISPR-basierten Therapie zusammen, die als Alternative zur Statinbehandlung bei Patienten mit schwer zu behandelnden Lipidstörungen untersucht wird. Sie zeigt die prozentuale Reduktion von LDL-Cholesterin und Triglyceriden nach einer einmaligen Infusion.[6][7]

Behandlung	Zielgen	Biomarker	Maximale Reduktion (Mittelwert)	Zeit bis zur Wirkung	Dauer der Wirkung
CTX310 (Einmalige Infusion)	ANGPTL3	LDL-Cholesterin	~50%	Innerhalb von 2 Wochen	Anhaltend für mindestens 60 Tage
CTX310 (Einmalige Infusion)	ANGPTL3	Triglyceride	~55%	Innerhalb von 2 Wochen	Anhaltend für mindestens 60 Tage

Visualisierungen

Diagramme von Arbeitsabläufen und Signalwegen sind entscheidend für das Verständnis der experimentellen Logik und der biologischen Mechanismen.

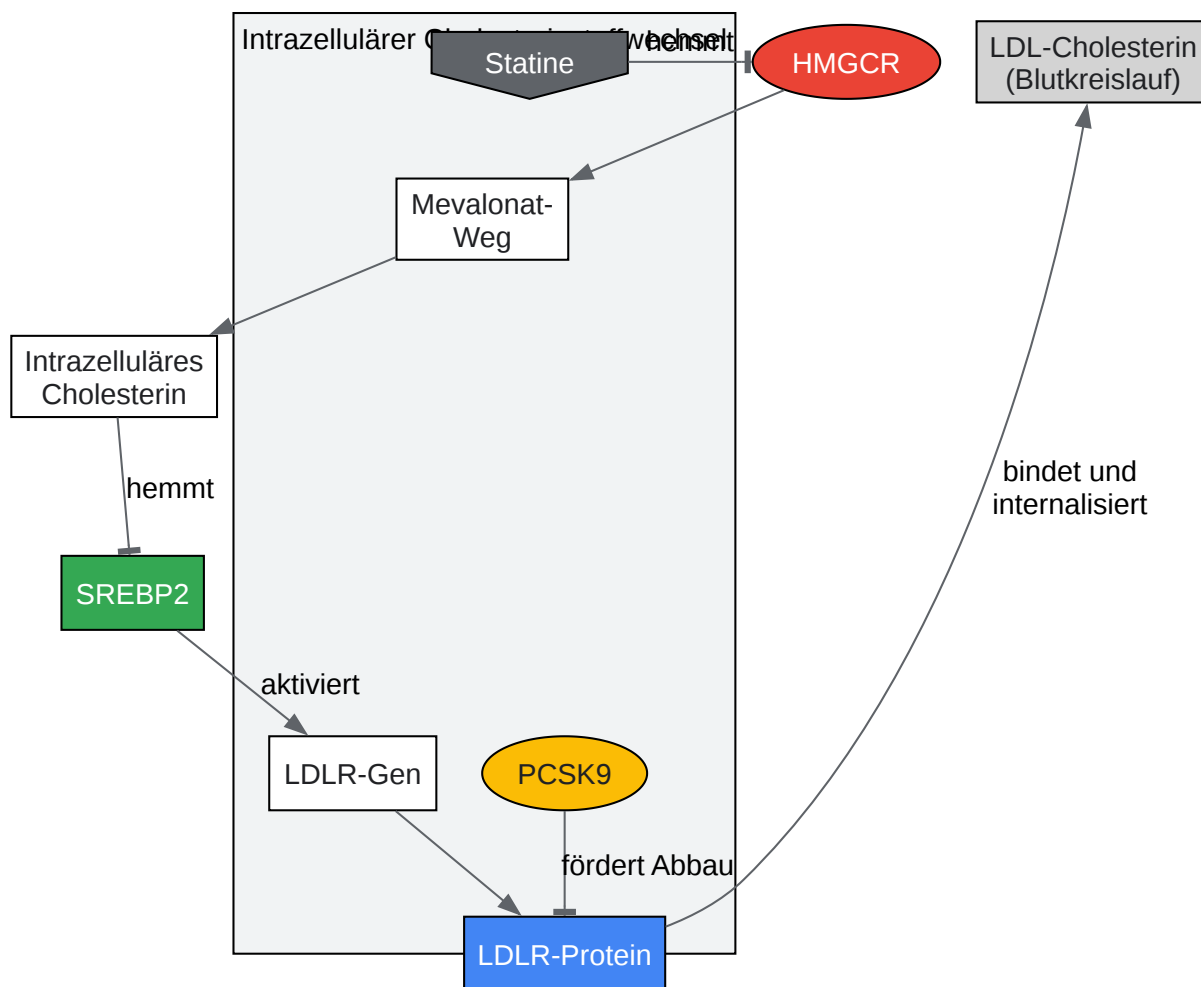
Diagramm 1: Experimenteller Arbeitsablauf für einen CRISPR-Cas9-Screen zur Statinresistenz



[Click to download full resolution via product page](#)

Abbildung 1: Allgemeiner Arbeitsablauf eines CRISPR-Cas9-Knockout-Screens zur Identifizierung von Genen, die Statinresistenz vermitteln.

Diagramm 2: Vereinfachter Cholesterin-Biosynthese- und Aufnahmeweg



[Click to download full resolution via product page](#)

Abbildung 2: Schlüsselkomponenten des Cholesterinstoffwechsels, die mit CRISPR-Cas9 untersucht werden können, um die Statinwirkung zu verstehen.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die wichtigsten Methoden zur Untersuchung der Statinresistenz mittels CRISPR-Cas9.

Protokoll 1: Genomweiter CRISPR-Cas9-Knockout-Screen zur Identifizierung von Statinresistenzgenen

Dieses Protokoll beschreibt einen gepoolten Lentivirus-basierten CRISPR-Knockout-Screen zur Identifizierung von Genen, deren Verlust in Leberkrebszellen (Huh7) zu einer Resistenz gegenüber Simvastatin führt.

Materialien:

- Huh7-Zellen, die stabil Cas9 exprimieren (Huh7-Cas9)
- Genomweite humane sgRNA-Bibliothek (z. B. GeCKO v2)
- Lentivirus-Verpackungsplasmide (z. B. psPAX2, pMD2.G)
- HEK293T-Zellen
- Transfektionsreagenz (z. B. Lipofectamine 3000)
- Simvastatin (aktivierte Form)
- Puromycin
- Zellkulturmedien und Reagenzien
- Kits für die genomische DNA-Extraktion
- PCR-Reagenzien für die sgRNA-Amplifikation
- Next-Generation-Sequencing (NGS)-Plattform

Verfahren:

- Herstellung der Lentivirus-Bibliothek:
 - Säen Sie HEK293T-Zellen aus.
 - Transfizieren Sie die Zellen mit der sgRNA-Bibliothek und den Verpackungsplasmiden, um lentivirale Partikel zu produzieren.
 - Ernten Sie den virushaltigen Überstand 48 und 72 Stunden nach der Transfektion, filtrieren Sie ihn und bestimmen Sie den Virustiter.
- Transduktion der Huh7-Cas9-Zellen:
 - Säen Sie Huh7-Cas9-Zellen aus.
 - Transduzieren Sie die Zellen mit der Lentivirus-Bibliothek bei einer niedrigen Multiplizität der Infektion (MOI von 0,3-0,5), um sicherzustellen, dass die meisten Zellen nur eine einzige sgRNA erhalten. Planen Sie eine ausreichende Zellzahl, um eine Abdeckung der Bibliothek von mindestens 500 Zellen pro sgRNA zu gewährleisten.
 - Beginnen Sie 24 Stunden nach der Transduktion mit der Selektion mit Puromycin, um nicht-transduzierte Zellen zu eliminieren.
- Statin-Selektion:
 - Nach der Puromycin-Selektion (ca. 7 Tage) entnehmen Sie eine Zellprobe als Referenzpunkt "Tag 0".
 - Teilen Sie die verbleibenden Zellen in zwei Gruppen auf: eine Kontrollgruppe (behandelt mit DMSO) und eine Behandlungsgruppe (behandelt mit einer vordefinierten IC50-Konzentration von Simvastatin).
 - Kultivieren Sie die Zellen für 14-21 Tage und stellen Sie sicher, dass die Bibliotheksabdeckung während des gesamten Experiments erhalten bleibt. Ersetzen Sie das Medium mit frischem DMSO oder Simvastatin alle 2-3 Tage.
- Probenaufbereitung und Sequenzierung:

- Ernten Sie die Zellen aus der Kontroll- und der Statin-behandelten Gruppe am Ende des Experiments.
- Extrahieren Sie die genomische DNA (gDNA) aus der "Tag 0"-Probe und den Endpunktproben.
- Amplifizieren Sie die in die gDNA integrierten sgRNA-Sequenzen mittels PCR.
- Reinigen Sie die PCR-Produkte und unterziehen Sie sie einer Next-Generation-Sequenzierung.
- Datenanalyse:
 - Zählen Sie die Reads für jede sgRNA in allen Proben.
 - Normalisieren Sie die Read-Zahlen.
 - Vergleichen Sie die sgRNA-Häufigkeit in der Statin-behandelten Probe mit der Kontrollprobe. Gene, deren sgRNAs in der Statin-behandelten Population angereichert sind, sind potenzielle Statinresistenzgene. Gene, deren sgRNAs abgereichert sind, sind potenzielle Sensibilisierungs-Gene.
 - Verwenden Sie statistische Werkzeuge (z. B. MAGeCK), um "Hits" (signifikant angereicherte oder abgereicherte Gene) zu identifizieren.

Protokoll 2: Validierung von Kandidatengenomen durch individuellen CRISPR-Cas9-Knockout

Dieses Protokoll beschreibt die Validierung eines einzelnen "Hit"-Gens aus dem Screen durch die Erzeugung einer stabilen Knockout-Zelllinie.

Materialien:

- Huh7-Zellen
- Lentivirales Vektorsystem, das Cas9 und eine sgRNA co-exprimiert (z. B. lentiCRISPRv2)
- 2-3 validierte sgRNA-Sequenzen, die auf das Zielgen abzielen

- Nicht-zielgerichtete Kontroll-sgRNA
- Simvastatin
- Reagenzien für Western Blot oder qPCR zur Validierung des Knockouts
- Reagenzien für Zellviabilitäts-Assays (z. B. CellTiter-Glo)

Verfahren:

- Erzeugung von Knockout-Zelllinien:
 - Klonieren Sie jede der zielgerichteten sgRNAs und die Kontroll-sgRNA in den lentiCRISPRv2-Vektor.
 - Produzieren Sie Lentiviren für jede Konstruktion wie in Protokoll 1 beschrieben.
 - Transduzieren Sie Huh7-Zellen separat mit jedem Virus.
 - Selektieren Sie transduzierte Zellen mit Puromycin.
- Validierung des Knockouts:
 - Expandieren Sie die puromycin-resistenten Zellpopulationen.
 - Validieren Sie die Inaktivierung des Zielgens auf Proteinebene mittels Western Blot oder auf mRNA-Ebene mittels quantitativer PCR (qPCR).
- Phänotypische Analyse (Statin-Resistenz-Assay):
 - Säen Sie die validierten Knockout-Zelllinien und die Kontroll-Zelllinie in 96-Well-Platten aus.
 - Behandeln Sie die Zellen mit einer Dosis-Wirkungs-Kurve von Simvastatin (z. B. 0-10 μ M) für 72 Stunden.
 - Messen Sie die Zellviabilität mit einem geeigneten Assay (z. B. CellTiter-Glo).

- Berechnen Sie die IC50-Werte für jede Zelllinie. Eine signifikante Erhöhung des IC50-Wertes in den Knockout-Zellen im Vergleich zur Kontrolle bestätigt, dass der Verlust des Gens zur Statinresistenz beiträgt.

Schlussfolgerung

Die Anwendung von CRISPR-Cas9-Screens bietet einen unvoreingenommenen und leistungsstarken Ansatz zur Aufklärung der komplexen genetischen Mechanismen, die der Statinresistenz zugrunde liegen. Die hier beschriebenen Protokolle ermöglichen die Identifizierung und Validierung neuer Gene und Signalwege, die als Ziele für die Entwicklung von Begleittherapien zur Verbesserung der Statinwirksamkeit dienen könnten. Die Integration von Daten aus CRISPR-Screens mit klinischen genomischen Daten wird unser Verständnis der individuellen Patientenreaktionen auf **Statine** weiter vertiefen und den Weg für eine präzisere und effektivere Behandlung von Hypercholesterinämie ebnen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. In-organoid single-cell CRISPR screening reveals determinants of hepatocyte differentiation and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR screens identify cholesterol biosynthesis as a therapeutic target on stemness and drug resistance of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-Scale CRISPR screen identifies LAPTM5 driving lenvatinib resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human trial of CRISPR gene-editing therapy safely lowered cholesterol, triglycerides | American Heart Association [newsroom.heart.org]
- 7. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]

- To cite this document: BenchChem. [Anwendung von CRISPR-Cas9 zur Untersuchung von Statin-Resistenzmechanismen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554654#anwendung-von-crispr-cas9-zur-untersuchung-von-statin-resistenzmechanismen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com